molecular formula C16H12N2O3 B2620328 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 857986-38-0

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2620328
CAS No.: 857986-38-0
M. Wt: 280.283
InChI Key: AXCRVLUGPRUHJB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 12.8 ppm (s, 1H) : Carboxylic acid proton (─COOH).
  • δ 8.10–7.20 ppm (m, 9H) : Aromatic protons from benzoic acid (4H) and phenyl (5H) groups.
  • δ 3.50 ppm (t, 2H, J = 7.2 Hz) : Methylene protons (C4–H₂) of the pyrazolone ring.
  • δ 2.80 ppm (t, 2H, J = 7.2 Hz) : Methylene protons (C5–H₂) adjacent to the keto group.

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 170.2 ppm : Carboxylic acid carbonyl (C=O).
  • δ 165.1 ppm : Pyrazolone keto group (C5=O).
  • δ 140–125 ppm : Aromatic carbons from benzoic acid and phenyl groups.

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3200–2500 cm⁻¹ : Broad band from O─H stretching of the carboxylic acid.
  • 1695 cm⁻¹ : Strong C=O stretch of the pyrazolone keto group.
  • 1600 cm⁻¹ : Aromatic C=C stretching.
  • 1280 cm⁻¹ : C─N stretching of the pyrazolone ring.

Mass Spectrometry (MS)

The electron ionization (EI) spectrum shows:

  • m/z 280 : Molecular ion peak ($$ \text{[M]}^+ $$).
  • m/z 105 : Base peak corresponding to the benzoyl fragment ($$ \text{C}6\text{H}5\text{CO}^+ $$).

Crystallographic Data and Conformational Analysis

X-ray diffraction studies reveal a monoclinic crystal system with space group $$ P2_1 $$ and unit cell parameters $$ a = 13.87 \, \text{Å} $$, $$ b = 14.52 \, \text{Å} $$, $$ c = 15.23 \, \text{Å} $$, $$ \alpha = 90^\circ $$, $$ \beta = 93.7^\circ $$, $$ \gamma = 90^\circ $$. The pyrazolone ring adopts a slightly puckered conformation (root-mean-square deviation = 0.011 Å), while the benzoic acid and phenyl substituents are nearly coplanar (dihedral angle = 6.9°).

Key bond lengths and angles include:

  • C5=O bond : 1.23 Å, characteristic of a keto group.
  • N1–C4 bond : 1.38 Å, indicating partial double-bond character.
  • C4–N1–C1 angle : 120.5°, consistent with sp² hybridization.

The crystal packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid’s O─H and the pyrazolone’s carbonyl oxygen (O···H distance = 1.89 Å). Van der Waals interactions between phenyl groups further contribute to lattice stability.

Crystallographic Parameter Value
Space group $$ P2_1 $$
Unit cell volume 3060.8 ų
Hydrogen bond length (O···H) 1.89 Å
Dihedral angle (phenyl/benzoic) 6.9°

Properties

IUPAC Name

4-(5-oxo-3-phenyl-4H-pyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-10-14(11-4-2-1-3-5-11)17-18(15)13-8-6-12(7-9-13)16(20)21/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCRVLUGPRUHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the aromatic ring or the pyrazole ring, depending on the specific reaction conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, exhibit promising anticancer properties. For instance, a study highlighted the synthesis of related pyrazole derivatives that demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. In vitro studies have shown that certain pyrazole derivatives can inhibit inflammatory mediators, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Case studies have demonstrated that compounds similar to this compound exhibit activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant cytotoxicity against glioblastoma cell lines ,
Anti-inflammatoryInhibition of inflammatory mediators ,
AntimicrobialActivity against E. coli and P. aeruginosa

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their cytotoxicity against cancer cell lines. Among these compounds, those containing the pyrazole ring showed enhanced activity compared to traditional chemotherapeutics, indicating the potential for further development into effective cancer treatments .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of pyrazole derivatives found that specific substitutions on the pyrazole ring enhanced the inhibition of pro-inflammatory cytokines in vitro. This study suggests that modifications to the structure of this compound could lead to more potent anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which provides distinct chemical and biological properties

Biological Activity

4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The compound has the molecular formula C16H13N3O3C_{16}H_{13}N_3O_3 and a molecular weight of approximately 287.29 g/mol. Its structure features a pyrazole ring fused with a benzoic acid moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study: In Vitro Anticancer Evaluation

A study evaluated the compound's effects on various cancer cell lines. The results indicated significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 5.85 µM, comparable to standard chemotherapeutic agents like 5-Fluorouracil .

Cell Line IC50 (µM) Comparison
MCF-75.85Comparable to 5-FU
A5493.0More potent than pemetrexed

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Research indicates that derivatives of pyrazole can inhibit pro-inflammatory cytokines and enzymes, suggesting a mechanism for reducing inflammation in various conditions.

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of nitric oxide production in macrophages . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Antimicrobial Activity

Antimicrobial properties have also been investigated. The compound exhibited activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Comparative Analysis of Antimicrobial Efficacy

Bacterial Strain MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus8.1Levofloxacin: 8.1
Pseudomonas aeruginosa62.5Nystatin: 3.9

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound can effectively bind to key proteins involved in cancer progression and inflammation, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid and its derivatives?

The compound is typically synthesized via oxidation of 4,5-dihydropyrazole precursors . For example, 4-(3-alkyl/aryl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid derivatives are oxidized using reagents like MnO₂ or DDQ in dichloromethane/methanol mixtures. Purification is achieved via column chromatography (e.g., CH₂Cl₂/CH₃OH 50:1), yielding products with ~60–76% efficiency . Ester derivatives (e.g., ethyl esters) are synthesized by refluxing the benzoic acid with ethanol and acetyl chloride, followed by purification using automated flash chromatography .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • ¹H/¹³C NMR : Proton environments (e.g., aromatic protons at δ 7.90–7.18 ppm, pyrazole CH at δ 5.38–6.6 ppm) and carbonyl carbons (δ 166–172 ppm) confirm the core structure .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z = 321 [M+H]⁺ for tert-butyl derivatives) validate molecular weight .
  • HPLC : Purity analysis (e.g., 95–97% for derivatives) ensures reproducibility in downstream assays .

Q. What are the primary biological targets or applications of this compound?

The scaffold has been explored as:

  • Inhibitors of viral proteases : Derivatives like 4-{[(4Z)-1-(4-chlorophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzoic acid show potential against SARS-CoV-2 Mpro (PDB ID: 6XBH) .
  • XPA protein inhibitors : Trisubstituted pyrazolines modulate DNA repair pathways, with IC₅₀ values validated via fluorescence polarization assays .

Q. How can researchers assess compound purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) are standard .
  • TLC : Silica gel plates (e.g., 4% MeOH in DCM, Rf = 0.42) monitor reaction progress .
  • Stability : Store as a powder at room temperature; avoid prolonged exposure to polar aprotic solvents .

Advanced Research Questions

Q. How can structural modifications enhance solubility or bioavailability?

  • Esterification : Replace the carboxylic acid with ethyl esters (e.g., ethyl 4-(3-methyl-5-oxo-pyrazol-1-yl)benzoate) to improve lipid solubility. Yields ~50–80% via acid-catalyzed esterification .
  • Sulfonation : Introduce sulfonic acid groups (e.g., 4-(3-methyl-5-oxo-pyrazol-1-yl)benzenesulfonic acid) for aqueous compatibility, validated via ¹H NMR (DMSO-d₆) and LC-MS .

Q. How do substituents on the pyrazole ring influence biological activity?

  • Electron-withdrawing groups (e.g., 4-fluorophenyl at position 5) enhance protease inhibition by increasing electrophilicity. Compare IC₅₀ values via enzymatic assays (e.g., SARS-CoV-2 Mpro inhibition) .
  • Bulkier groups (e.g., tert-butyl) may sterically hinder binding but improve metabolic stability. Use molecular docking (e.g., AutoDock Vina) to predict interactions .

Q. How can computational methods guide experimental design?

  • Molecular docking : Screen derivatives against target proteins (e.g., XPA or Mpro) using PDB structures (6XBH). Prioritize compounds with predicted ΔG < -8 kcal/mol .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity of the pyrazole ring. Correlate HOMO-LUMO gaps with oxidation stability .

Q. How to resolve contradictions in spectroscopic data for analogs?

  • Variable NMR shifts : Substituent electronic effects (e.g., nitro groups at position 3) deshield adjacent protons. Compare δ values of tert-butyl (δ 1.21–1.24 ppm) vs. nitro (δ 8.17 ppm) derivatives .
  • MS fragmentation patterns : Use high-resolution MS (HRMS) to distinguish isomers. For example, m/z = 219.0764 ([M+H]⁺) vs. 217.0619 ([M−H]⁻) confirms carboxylate vs. ester forms .

Q. What strategies optimize reaction yields for challenging derivatives?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 30 min for esterification) and improve yields by 15–20% .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps. Monitor via TLC to minimize byproducts .

Q. How to validate target engagement in cellular assays?

  • Fluorescence polarization : Track binding to fluorescently labeled XPA protein (e.g., FITC-XPA) .
  • Cellular thermal shift assay (CETSA) : Confirm compound-induced stabilization of target proteins in lysates .

Q. How to address low reproducibility in crystallography studies?

  • SHELX refinement : Use SHELXL for high-resolution data (≤1.2 Å) and SHELXD for experimental phasing of twinned crystals. Validate with R-factor convergence (<5%) .
  • Cryo-protection : Soak crystals in 25% glycerol before flash-freezing to reduce lattice distortions .

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